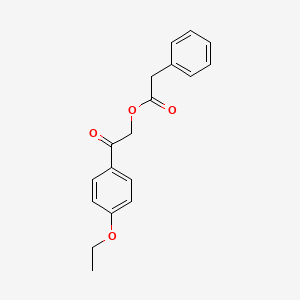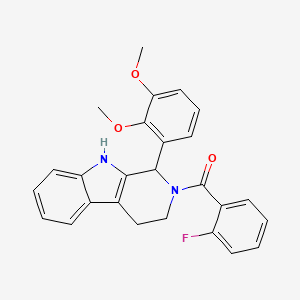
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate, also known as EEOPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate involves its ability to target specific cellular pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death. Additionally, this compound has been shown to inhibit the activity of NF-κB, a protein complex that plays a role in inflammation and cancer. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and increases the activity of antioxidant enzymes. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates in mice with cancer.
実験室実験の利点と制限
One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potent anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in mice, highlighting the need for further toxicity studies.
将来の方向性
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential toxicity. Finally, this compound has potential applications in materials science and organic electronics, and further research is needed to explore these areas.
合成法
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate can be synthesized through a multistep process involving the reaction of ethyl 4-bromobenzoate with 4-ethoxyphenylboronic acid, followed by coupling with phenylacetic acid. The final product is obtained through purification by recrystallization.
科学的研究の応用
2-(4-ethoxyphenyl)-2-oxoethyl phenylacetate has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. In the pharmaceutical industry, this compound has been shown to have anticancer properties. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKCKWNDIWYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)

![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)